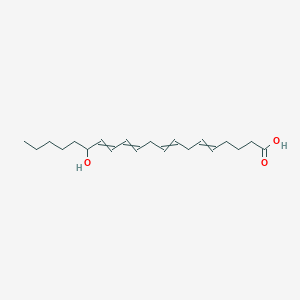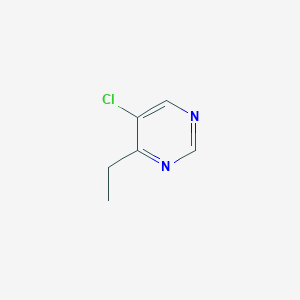
5-Chloro-4-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a colorless liquid with a molecular formula of C6H7ClN2 and molecular weight of 144.59 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 5-Chloro-4-ethylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes.
Biochemical And Physiological Effects
Studies have shown that 5-Chloro-4-ethylpyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Chloro-4-ethylpyrimidine in lab experiments is its relatively low cost and easy availability. It is also a versatile compound that can be used in various reactions and processes. However, one of the limitations of using this compound is its potential toxicity and harmful effects on the environment.
Future Directions
There are many potential future directions for the study of 5-Chloro-4-ethylpyrimidine. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 5-Chloro-4-ethylpyrimidine can be achieved through various methods. One of the most common methods involves the reaction between 4-ethylpyrimidine and thionyl chloride, followed by the addition of hydrogen chloride. Another method involves the reaction between 4-ethylpyrimidine and phosphorus oxychloride, followed by the addition of hydrogen chloride.
Scientific Research Applications
5-Chloro-4-ethylpyrimidine has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of fluorescent dyes.
properties
CAS RN |
137994-42-4 |
|---|---|
Product Name |
5-Chloro-4-ethylpyrimidine |
Molecular Formula |
C6H7ClN2 |
Molecular Weight |
142.58 g/mol |
IUPAC Name |
5-chloro-4-ethylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
InChI Key |
VVMFRCLFEHYVPL-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1Cl |
Canonical SMILES |
CCC1=NC=NC=C1Cl |
synonyms |
Pyrimidine, 5-chloro-4-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




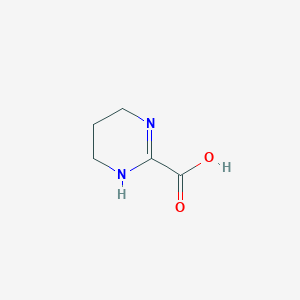





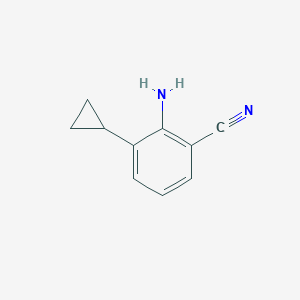
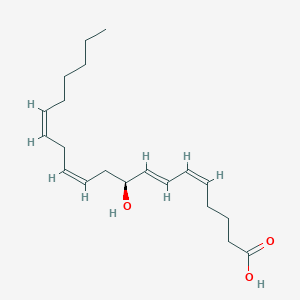
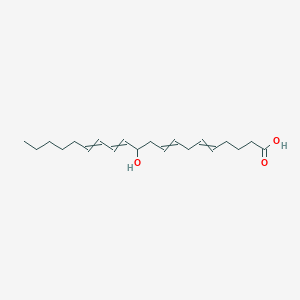
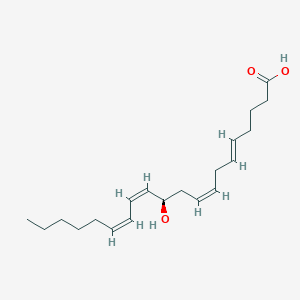
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
